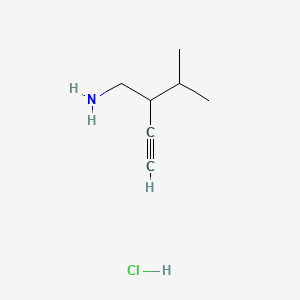

3-(Aminomethyl)-4-methylpent-1-ynehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . This compound is characterized by the presence of an aminomethyl group attached to a pent-1-yne backbone, with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methylpent-1-ynehydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methylpent-1-ynehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-(Aminomethyl)-4-methylpent-1-ynehydrochloride has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methylpent-1-ynehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 3-(Aminomethyl)benzeneboronic acid hydrochloride

- N-[3-(aminomethyl)benzyl]acetamidine

- Muscimol

Uniqueness

3-(Aminomethyl)-4-methylpent-1-ynehydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

3-(Aminomethyl)-4-methylpent-1-ynehydrochloride, a compound with significant biological implications, is gaining attention in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C8H12ClN

- Molecular Weight : 159.64 g/mol

- Solubility : Soluble in water due to its hydrochloride form, enhancing its applicability in biochemical research.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The compound may act as an inhibitor or activator of enzymes, influencing metabolic pathways and cellular processes.

- Receptor Interaction : It interacts with specific cellular receptors, potentially affecting signal transduction pathways.

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, it has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum.

Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects, particularly relevant in conditions like Alzheimer's and Parkinson's diseases. A study on animal models revealed that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation under oxidative stress conditions.

Case Studies

-

Neuroprotective Effects in Animal Models :

A study involving mice demonstrated that treatment with this compound resulted in enhanced cognitive performance and decreased neuroinflammatory responses when exposed to oxidative stress. -

Antimicrobial Efficacy :

In laboratory settings, the compound was tested against various pathogenic bacteria, showing effective inhibition at concentrations lower than those required for many conventional antibiotics.

Research Findings

Recent studies have highlighted the multifaceted roles of this compound in biological systems:

- Metabolic Pathways : It has been associated with alterations in glucose metabolism and lipid profiles in animal models, suggesting potential applications in managing metabolic syndrome.

- Protein Interactions : Metabolomics analyses indicate that it interacts with proteins involved in metabolic regulation, hinting at a broader impact on physiological processes.

Properties

Molecular Formula |

C7H14ClN |

|---|---|

Molecular Weight |

147.64 g/mol |

IUPAC Name |

2-propan-2-ylbut-3-yn-1-amine;hydrochloride |

InChI |

InChI=1S/C7H13N.ClH/c1-4-7(5-8)6(2)3;/h1,6-7H,5,8H2,2-3H3;1H |

InChI Key |

QPCLPJHTIGLTED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CN)C#C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.